3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorophenylsulfonyl group at position 3 and a 1-phenylethylamine substituent at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15(16-7-3-2-4-8-16)25-21-19-9-5-6-10-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-11-17(24)12-14-18/h2-15H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXKUPRIMRWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 872197-08-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.94 g/mol. The structure features a triazoloquinazoline core which is known for various pharmacological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that This compound demonstrates moderate cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit cell growth in the low micromolar range in several assays (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Antibacterial Activity
The compound also exhibits antibacterial properties. Docking studies have revealed that it interacts effectively with bacterial proteins, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth was quantified in various tests (Table 2) .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 20 |
| Escherichia coli | 12 |
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties as well. It shows strong inhibitory activity against urease and acetylcholinesterase, which are important targets in treating various diseases . The results from enzyme inhibition assays are summarized below:
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 25.0 |
| Acetylcholinesterase | 30.0 |
The mechanism by which This compound exerts its effects involves multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression .
- Antibacterial Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis and interference with protein synthesis.
Case Studies
Several studies have reported on the effectiveness of this compound in preclinical models:
- A study conducted on MCF-7 cells indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Another study highlighted its potential as an antibacterial agent through in vivo testing against Salmonella typhi, where it demonstrated significant therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Structural Variations and Bioactivity: The sulfonyl group at R<sup>3</sup> is critical for electronic modulation. The 1-phenylethyl group at R<sup>5</sup> introduces a chiral center, which may influence stereoselective interactions. In contrast, 4-methylbenzyl or 4-ethoxyphenyl substituents prioritize bulkier, lipophilic interactions .
Synthetic Challenges :
- Yields for triazoloquinazoline derivatives are generally low (11–56% in ), attributed to cyclization inefficiencies and purification difficulties. The target compound’s synthesis likely involves similar multi-step reactions, such as nucleophilic substitution of a chlorinated precursor with 1-phenylethylamine in solvents like NMP .
Biological Relevance :
- While the target compound lacks direct activity data, analogs like 7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine () show promise in CNS-targeted therapies due to enhanced blood-brain barrier penetration .
- Triazolopyrimidine derivatives (e.g., compound 60 in ) exhibit potent anti-tubercular activity, suggesting that structural optimization of the triazoloquinazoline core could unlock similar applications .
Thermal and Spectral Properties :
- Melting points for related compounds range from 170–223°C, correlating with molecular symmetry and crystallinity. The target compound’s melting point is unreported but expected to align with its analogs .
- IR spectra of sulfonyl-containing analogs show characteristic S=O stretches near 1347–1147 cm<sup>-1</sup>, while NH bending vibrations appear at ~1596 cm<sup>-1</sup> .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
